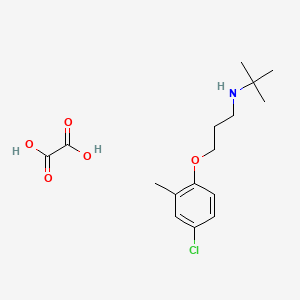![molecular formula C14H14BrN3O2S B6123439 N-(2-bromophenyl)-2-[(4-ethyl-6-oxo-1,6-dihydro-2-pyrimidinyl)thio]acetamide](/img/structure/B6123439.png)
N-(2-bromophenyl)-2-[(4-ethyl-6-oxo-1,6-dihydro-2-pyrimidinyl)thio]acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(2-bromophenyl)-2-[(4-ethyl-6-oxo-1,6-dihydro-2-pyrimidinyl)thio]acetamide is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. This compound is known for its unique chemical structure and mechanism of action, which makes it a promising candidate for the development of new drugs.
Mechanism of Action
The mechanism of action of N-(2-bromophenyl)-2-[(4-ethyl-6-oxo-1,6-dihydro-2-pyrimidinyl)thio]acetamide involves the inhibition of DNA synthesis and cell division. This compound targets the thymidylate synthase enzyme, which is essential for DNA synthesis. By inhibiting this enzyme, N-(2-bromophenyl)-2-[(4-ethyl-6-oxo-1,6-dihydro-2-pyrimidinyl)thio]acetamide prevents the growth and proliferation of cancer cells.
Biochemical and physiological effects:
N-(2-bromophenyl)-2-[(4-ethyl-6-oxo-1,6-dihydro-2-pyrimidinyl)thio]acetamide has been shown to have several biochemical and physiological effects. Studies have shown that this compound can induce apoptosis in cancer cells, inhibit DNA synthesis, and prevent cell division. Additionally, this compound has been shown to have anti-inflammatory effects, which makes it a potential candidate for the treatment of inflammatory diseases.
Advantages and Limitations for Lab Experiments
One of the major advantages of using N-(2-bromophenyl)-2-[(4-ethyl-6-oxo-1,6-dihydro-2-pyrimidinyl)thio]acetamide in lab experiments is its unique chemical structure and mechanism of action. This compound has been shown to have cytotoxic effects on cancer cells and can induce apoptosis, which makes it a promising candidate for the development of new anticancer drugs. However, one of the limitations of using this compound in lab experiments is its potential toxicity. Further studies are needed to determine the optimal dosage and administration route to minimize toxicity.
Future Directions
There are several future directions for the research on N-(2-bromophenyl)-2-[(4-ethyl-6-oxo-1,6-dihydro-2-pyrimidinyl)thio]acetamide. One of the major areas of research is the development of new anticancer drugs based on this compound. Additionally, further studies are needed to determine the optimal dosage and administration route to minimize toxicity. Furthermore, studies are needed to explore the potential applications of this compound in the treatment of inflammatory diseases.
Synthesis Methods
The synthesis of N-(2-bromophenyl)-2-[(4-ethyl-6-oxo-1,6-dihydro-2-pyrimidinyl)thio]acetamide involves a series of chemical reactions. One of the commonly used methods for the synthesis of this compound is the reaction between 2-bromobenzoyl chloride and 2-mercapto-4-ethyl-6-oxo-1,6-dihydropyrimidine in the presence of a base such as triethylamine. The resulting product is then purified through a series of processes such as recrystallization and column chromatography.
Scientific Research Applications
N-(2-bromophenyl)-2-[(4-ethyl-6-oxo-1,6-dihydro-2-pyrimidinyl)thio]acetamide has been extensively studied for its potential therapeutic applications. One of the major areas of research is its application in cancer treatment. Studies have shown that this compound has cytotoxic effects on cancer cells and can induce apoptosis, which makes it a promising candidate for the development of new anticancer drugs.
properties
IUPAC Name |
N-(2-bromophenyl)-2-[(4-ethyl-6-oxo-1H-pyrimidin-2-yl)sulfanyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14BrN3O2S/c1-2-9-7-12(19)18-14(16-9)21-8-13(20)17-11-6-4-3-5-10(11)15/h3-7H,2,8H2,1H3,(H,17,20)(H,16,18,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NSQFATFUUVRFIV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC(=O)NC(=N1)SCC(=O)NC2=CC=CC=C2Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14BrN3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
368.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-bromophenyl)-2-[(4-ethyl-6-oxo-1H-pyrimidin-2-yl)sulfanyl]acetamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-[(ethylsulfonyl)(methyl)amino]-N-(3-methylphenyl)benzamide](/img/structure/B6123359.png)
![2-[(4,5-dimethyl-6-oxo-1,6-dihydro-2-pyrimidinyl)thio]-N-(3,5-dimethylphenyl)acetamide](/img/structure/B6123375.png)

![2-[4-[(2-ethyl-4-methyl-1H-imidazol-5-yl)methyl]-1-(4-methoxy-2,3-dimethylbenzyl)-2-piperazinyl]ethanol](/img/structure/B6123393.png)

![ethyl 4-{1-[4-(methoxycarbonyl)benzyl]-3-piperidinyl}-1-piperazinecarboxylate](/img/structure/B6123413.png)
![3-[(4-methylphenyl)amino]-1,2,4-triazin-5(4H)-one](/img/structure/B6123418.png)
![(4-chlorophenyl)[1-(3-pyridinylmethyl)-3-piperidinyl]methanone](/img/structure/B6123419.png)
![2-{1-(4-ethoxybenzyl)-4-[(2E)-3-(2-methoxyphenyl)-2-propen-1-yl]-2-piperazinyl}ethanol](/img/structure/B6123425.png)
![3-(1-{[1-(2-chloro-4-fluorobenzyl)-1H-1,2,3-triazol-4-yl]carbonyl}-2-piperidinyl)-1-propanol](/img/structure/B6123434.png)
![pyrrolidin-2-ylidene(5,6,7,8-tetrahydro[1,2,4]triazolo[4,3-a]pyridin-3-yl)acetonitrile](/img/structure/B6123446.png)
![7-(2-fluorobenzyl)-2-(2-phenylethyl)-2,7-diazaspiro[4.5]decan-6-one](/img/structure/B6123447.png)
![[1-(1,3-benzodioxol-4-ylmethyl)-3-piperidinyl][4-(methylthio)phenyl]methanone](/img/structure/B6123455.png)
![3-(1,3-benzothiazol-2-yl)-8-[(2-ethyl-1-piperidinyl)methyl]-7-hydroxy-2H-chromen-2-one hydrochloride](/img/structure/B6123457.png)